![molecular formula C12H17ClOS B5132303 1-chloro-4-[3-(isopropylthio)propoxy]benzene](/img/structure/B5132303.png)
1-chloro-4-[3-(isopropylthio)propoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[3-(isopropylthio)propoxy]benzene is a chemical compound that has been widely used in scientific research due to its various applications. It is also known as clopidol and is a member of the benzene family. This chemical compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[3-(isopropylthio)propoxy]benzene involves the inhibition of certain enzymes in parasites and cancer cells. Specifically, it inhibits the activity of thiamine pyrophosphate-dependent enzymes, which are essential for the survival and growth of these cells. This inhibition leads to the death of the cells and the elimination of the parasites.
Biochemical and Physiological Effects:
1-chloro-4-[3-(isopropylthio)propoxy]benzene has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and parasites, as well as reduce inflammation and oxidative stress. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-4-[3-(isopropylthio)propoxy]benzene has several advantages for lab experiments, including its effectiveness against parasites and cancer cells, its ability to reduce inflammation and oxidative stress, and its neuroprotective effects. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-chloro-4-[3-(isopropylthio)propoxy]benzene. These include further studies on its mechanism of action, its potential use in the development of new drugs, and its effectiveness against other medical conditions. Additionally, research could be conducted on the potential toxicity of this chemical compound and its impact on the environment.
Métodos De Síntesis
The synthesis of 1-chloro-4-[3-(isopropylthio)propoxy]benzene involves the reaction of 4-chlorophenol with 3-isopropylthiopropyl chloride in the presence of a base. This reaction results in the formation of 4-[3-(isopropylthio)propoxy]phenol, which is then reacted with thionyl chloride to form 1-chloro-4-[3-(isopropylthio)propoxy]benzene.
Aplicaciones Científicas De Investigación
1-chloro-4-[3-(isopropylthio)propoxy]benzene has been used in various scientific research applications, including the study of parasitic infections in animals and the development of new drugs. It has been found to be effective against various parasites, including coccidia and Eimeria species. Additionally, it has been used in the development of new drugs for the treatment of cancer, cardiovascular diseases, and other medical conditions.
Propiedades
IUPAC Name |
1-chloro-4-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-10(2)15-9-3-8-14-12-6-4-11(13)5-7-12/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJVTWXBVVVIAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

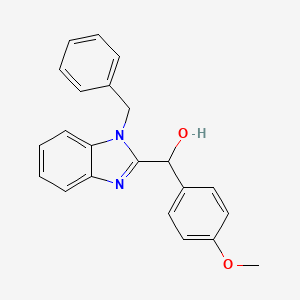
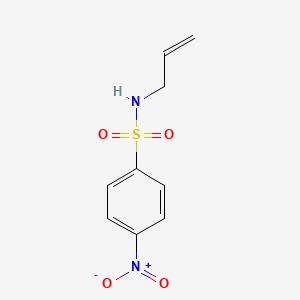
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)
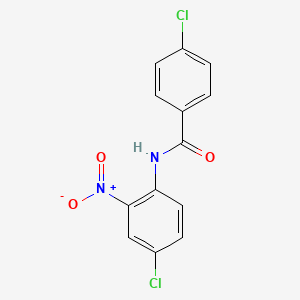
![7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
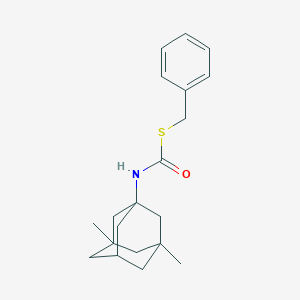
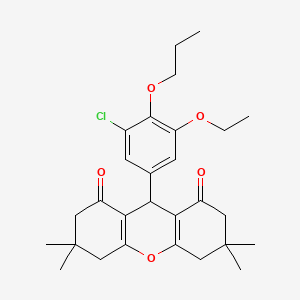

![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)